molecular formula C21H18N2 B13094480 2-(4-Methylphenyl)-3-phenyl-2H-isoindol-1-amine CAS No. 106697-64-7

2-(4-Methylphenyl)-3-phenyl-2H-isoindol-1-amine

Cat. No.: B13094480
CAS No.: 106697-64-7
M. Wt: 298.4 g/mol
InChI Key: FQYCWDIBROVARB-UHFFFAOYSA-N
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Description

3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine is an organic compound that belongs to the class of isoindoline derivatives. Isoindolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound features a phenyl group and a p-tolyl group attached to the isoindoline core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a substituted benzylamine and a phthalic anhydride derivative can lead to the formation of the isoindoline core. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated isoindoline derivatives.

Scientific Research Applications

3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-(m-tolyl)-2H-isoindol-1-amine
  • 3-Phenyl-2-(o-tolyl)-2H-isoindol-1-amine
  • 3-Phenyl-2-(p-chlorophenyl)-2H-isoindol-1-amine

Uniqueness

3-Phenyl-2-(p-tolyl)-2H-isoindol-1-amine is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

106697-64-7

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-phenylisoindol-1-amine

InChI

InChI=1S/C21H18N2/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)18-9-5-6-10-19(18)21(23)22/h2-14H,22H2,1H3

InChI Key

FQYCWDIBROVARB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=C2N)C4=CC=CC=C4

Origin of Product

United States

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